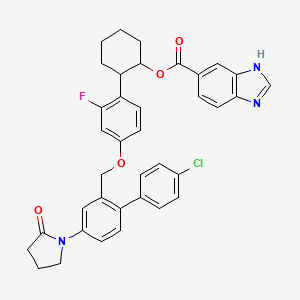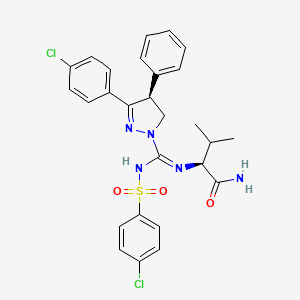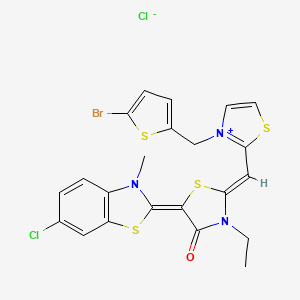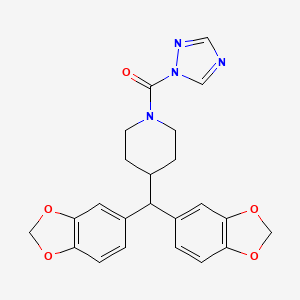
Jtk-109;jtk-109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTK-109 is a potent inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This compound has shown significant inhibitory activity against the hepatitis C virus, making it a valuable tool in the research and potential treatment of hepatitis C infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JTK-109 involves the preparation of benzimidazole derivatives bearing substituted biphenyls. The key steps include the formation of the benzimidazole core and subsequent functionalization with various substituents to enhance its inhibitory activity .
Industrial Production Methods: While specific industrial production methods for JTK-109 are not widely documented, the general approach involves large-scale synthesis of the benzimidazole core followed by purification and functionalization steps. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: JTK-109 primarily undergoes substitution reactions during its synthesis. The introduction of various substituents on the benzimidazole core is achieved through nucleophilic substitution reactions .
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis of JTK-109 include benzimidazole, substituted biphenyls, and various nucleophiles.
Conditions: The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the substitution reactions
Major Products: The major product of these reactions is the fully functionalized JTK-109 molecule, which exhibits potent inhibitory activity against the hepatitis C virus NS5B RNA-dependent RNA polymerase .
Scientific Research Applications
JTK-109 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: JTK-109 serves as a model compound for studying the structure-activity relationship of benzimidazole derivatives.
Biology: It is used to investigate the mechanisms of hepatitis C virus replication and the role of NS5B RNA-dependent RNA polymerase in this process.
Medicine: JTK-109 is explored as a potential therapeutic agent for the treatment of hepatitis C infections. .
Mechanism of Action
JTK-109 exerts its effects by inhibiting the hepatitis C virus NS5B RNA-dependent RNA polymerase. This enzyme is crucial for the replication of the hepatitis C virus RNA genome. By binding to the enzyme, JTK-109 prevents the synthesis of viral RNA, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Dasabuvir: Another non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.
Setrobuvir: An orally active non-nucleoside inhibitor with inhibitory effects on de novo RNA synthesis and primer extension
Uniqueness of JTK-109: JTK-109 is unique due to its high potency and selectivity for the hepatitis C virus NS5B RNA-dependent RNA polymerase. It has shown significant inhibitory activity with an IC50 value of 0.017 μM, making it one of the most potent inhibitors in its class .
Properties
CAS No. |
480462-62-2 |
|---|---|
Molecular Formula |
C37H33ClFN3O4 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45) |
InChI Key |
NIBYCXOKANETJM-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)N4CCCC4=O)C5=CC=C(C=C5)Cl)F)OC(=O)C6=CC7=C(C=C6)N=CN7 |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTK-109; JTK 109; JTK109 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)
![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)


![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)

